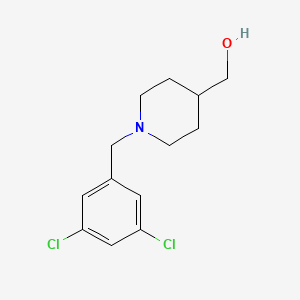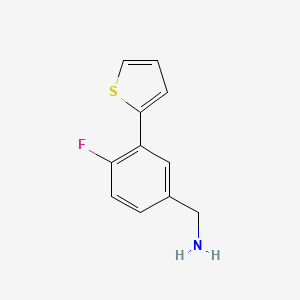
(4-フルオロ-3-(チオフェン-2-イル)フェニル)メタンアミン
説明
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機半導体
チオフェン誘導体: は、有機半導体の開発において重要な役割を果たします。化合物の内部にチオフェンユニットが存在することで、その電子特性に寄与し、有機電界効果トランジスタ(OFET)での使用に適しています。 これらの材料は、有機化合物の柔軟性を維持しながら電気を伝導できるため、フレキシブル電子デバイスの製造に不可欠です .
腐食防止剤
工業化学において、チオフェン系分子は腐食防止剤として役立ちます。それらは金属や合金を腐食から保護し、構造物や機械の寿命を延ばす上で重要です。 化合物のフッ素とチオフェン基は、金属表面と相互作用して酸化による損傷を防ぐ可能性があります .
有機発光ダイオード(OLED)
化合物の構造は、OLEDの製造に有益です。OLED技術は、スマートフォン、テレビ、照明システムのディスプレイに使用されています。 チオフェン環は電荷輸送特性を向上させることができ、これらのデバイスの効率的な機能に不可欠です .
薬理学的特性
チオフェン誘導体は、さまざまな薬理学的特性を示します。それらは、抗癌剤、抗炎症剤、抗菌剤としての可能性について研究されてきました。 「(4-フルオロ-3-(チオフェン-2-イル)フェニル)メタンアミン」の特定の構造は、その生物活性について調査され、新しい治療薬の開発につながる可能性があります .
電気クロミックデバイス
この化合物は、電気入力に応答して色が変化する電気クロミックデバイス(ECD)に用途が見いだされる可能性があります。 このような材料は、通過する光と熱の量を制御できるスマートウィンドウに使用され、建物の省エネルギーに貢献します .
触媒
化合物の内部にあるチオフェン部分は、触媒に使用できます。触媒は、プロセス内で消費されることなく化学反応を加速させる物質です。 この化合物は、医薬品合成など、さまざまな化学反応で使用される触媒システムの一部となる可能性があります .
作用機序
Phenylmethylamines are a class of compounds that have been studied for their potential therapeutic effects . Similarly, thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
生化学分析
Biochemical Properties
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins. Furthermore, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound can cause cellular damage and other adverse effects.
Metabolic Pathways
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into different metabolites, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .
特性
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWXZHFKCPNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)
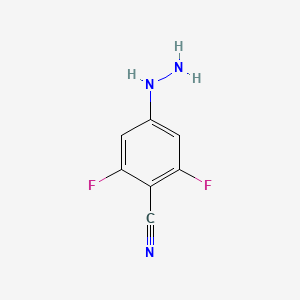
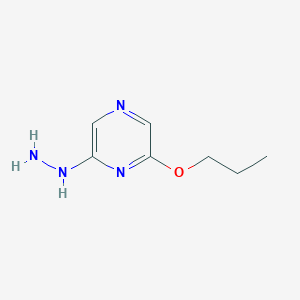
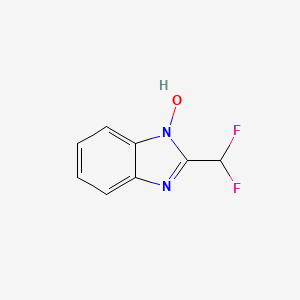
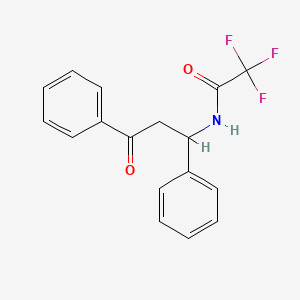
![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
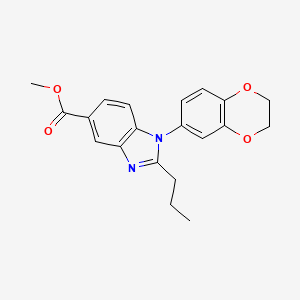
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)
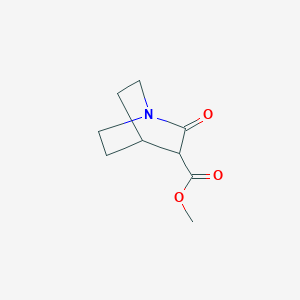
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
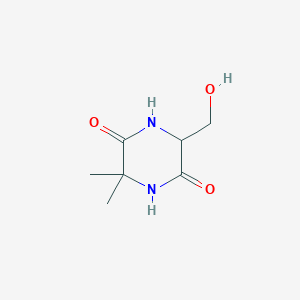
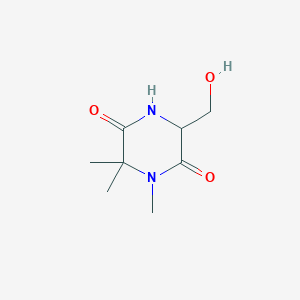
![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)
